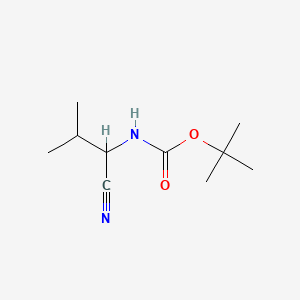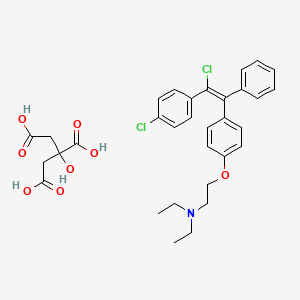
tert-butyl N-(1-cyano-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-(1-cyano-2-methylpropyl)carbamate” is a chemical compound with the CAS Number: 130457-35-1. It has a molecular weight of 198.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(1-cyano-2-methylpropyl)carbamate” is1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“tert-butyl N-(1-cyano-2-methylpropyl)carbamate” is a powder that is stored at room temperature . It has a melting point of 76-78°C .Applications De Recherche Scientifique
Synthesis of Other Compounds
This compound is used as an intermediate in the synthesis of other complex compounds. For instance, it has been used in the synthesis of tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, an important intermediate in the synthesis of ceftolozane .
Antibiotic Production
The compound plays a significant role in the production of antibiotics. Specifically, it is used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Nitrile Biocatalysis
In the field of nitrile biocatalysis, this compound can be used as a substrate for nitrilases. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, and they have found applications in green chemistry and waste treatment .
Reduction Reactions
The compound can be used in reduction reactions. For example, a protocol has been developed for the nickel boride mediated reduction of nitriles, allowing the preparation of Boc protected amines via a mild catalytic process .
Solid Phase Peptide Synthesis (SPPS)
The compound, as a Boc-protected amino acid derivative, can be used in Boc/Bzl SPPS, a method for the synthesis of peptides .
Biofuel Production
Although not directly, the structure of this compound, being a tert-butyl derivative, is similar to that of tert-butanol, one of the isomers of butanol. Butanol and its isomers are studied as potential biofuel candidates .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-cyano-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVCNHAYAEVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)